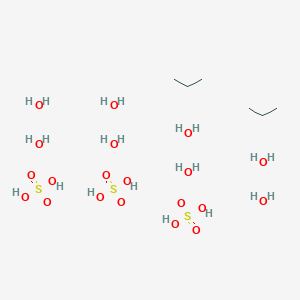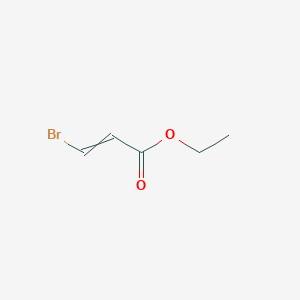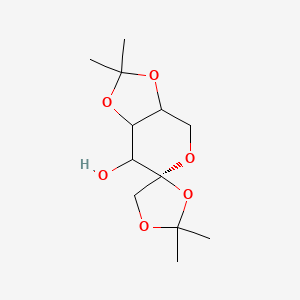
1,2--4,5-Di-O-isopropylidene-beta-D-fructopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as diacetone-D-fructose, is a derivative of fructose. This compound is characterized by the presence of two isopropylidene groups attached to the fructopyranose ring. It is primarily used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose typically involves the reaction of D-fructose with acetone in the presence of an acid catalyst. The reaction can be carried out using different catalysts, including sulfuric acid and ionic liquids. The process involves the formation of a cyclic ketal, which protects the hydroxyl groups of the fructose molecule .
Chemical Reactions Analysis
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the isopropylidene groups are replaced by other functional groups.
Scientific Research Applications
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose has several scientific research applications:
Biology: The compound is used in the study of carbohydrate metabolism and enzyme activity.
Medicine: It is involved in the synthesis of antihyperlipidemic agents and other therapeutic compounds.
Industry: The compound is used in the production of chiral auxiliaries and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose involves its interaction with specific enzymes and metabolic pathways. The compound can modulate the activity of certain enzymes involved in carbohydrate metabolism, thereby altering the metabolic flux within the cell . It also serves as a protective group for hydroxyl functionalities in synthetic organic chemistry, preventing unwanted side reactions .
Comparison with Similar Compounds
1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose can be compared with other similar compounds such as:
2,34,5-Di-O-isopropylidene-beta-D-fructopyranose: This isomer has two isopropylidene groups attached at different positions on the fructopyranose ring.
1,23,4-Di-O-isopropylidene-beta-D-galactopyranose: This compound is a derivative of galactose and has similar protective properties for hydroxyl groups.
1,24,5-Di-O-isopropylidene-beta-D-mannopyranose: This is a mannose derivative with similar applications in organic synthesis.
The uniqueness of 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose lies in its specific structural configuration, which provides distinct reactivity and stability compared to its isomers and other similar compounds .
Properties
Molecular Formula |
C12H20O6 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
(4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol |
InChI |
InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7?,8?,9?,12-/m0/s1 |
InChI Key |
NFHXOQDPQIQPKT-YAIDBFCLSA-N |
Isomeric SMILES |
CC1(OC[C@]2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
Canonical SMILES |
CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
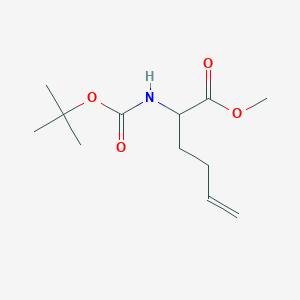
![Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
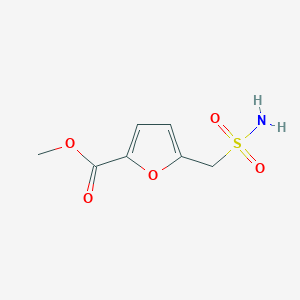
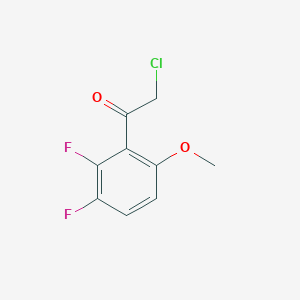

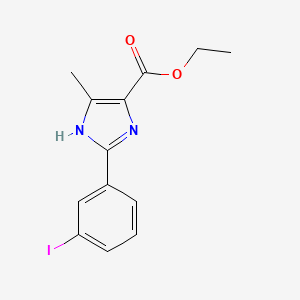
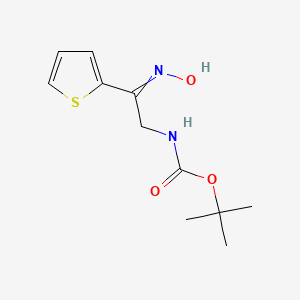
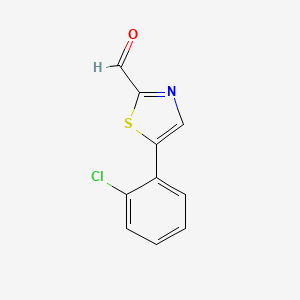
![8-(Tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12442660.png)


